molecular formula C23H18N2O3 B4199389 3,4-dimethyl-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

3,4-dimethyl-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

Cat. No. B4199389
M. Wt: 370.4 g/mol
InChI Key: YHUKOMWFVLKVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide, also known as DBZ, is a small molecule inhibitor that has shown potential in various scientific research applications. DBZ is a benzamide derivative that has been synthesized using various methods. DBZ has been found to have a mechanism of action that involves inhibiting the Notch signaling pathway, which plays a crucial role in various biological processes.

Mechanism of Action

3,4-dimethyl-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide inhibits the Notch signaling pathway by binding to the gamma-secretase enzyme complex, which is responsible for the cleavage of the Notch receptor. This compound binds to the presenilin subunit of the gamma-secretase enzyme complex, which prevents the cleavage of the Notch receptor and inhibits the downstream signaling cascade. This results in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This compound has also been found to reduce the levels of amyloid beta, a peptide that is implicated in the pathogenesis of Alzheimer's disease, in animal models of the disease. This compound has been found to have a low toxicity profile and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

3,4-dimethyl-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has several advantages for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. This compound has also been found to have a low toxicity profile, which makes it a suitable candidate for in vivo studies. However, this compound has some limitations for lab experiments. This compound has a short half-life, which makes it difficult to maintain a consistent concentration in vivo. This compound also has poor solubility in water, which limits its use in aqueous solutions.

Future Directions

3,4-dimethyl-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has several potential future directions for scientific research. This compound could be further studied for its potential in cancer research, particularly in combination with other cancer therapies. This compound could also be studied for its potential in neurodegenerative diseases, such as Alzheimer's disease, in clinical trials. This compound could also be modified to improve its pharmacokinetic properties, such as its solubility and half-life, to improve its efficacy in vivo. Finally, this compound could be used as a tool compound to study the Notch signaling pathway and its role in various biological processes.

Scientific Research Applications

3,4-dimethyl-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has been extensively studied for its potential in various scientific research applications. This compound has been found to inhibit the Notch signaling pathway, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. This compound has been studied for its potential in cancer research, as the Notch signaling pathway has been found to be dysregulated in various types of cancer. This compound has also been studied for its potential in neurodegenerative diseases, such as Alzheimer's disease, as the Notch signaling pathway has been found to play a role in the pathogenesis of these diseases.

properties

IUPAC Name

3,4-dimethyl-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-14-10-11-16(12-15(14)2)21(26)24-18-7-5-6-17(13-18)22-25-20-9-4-3-8-19(20)23(27)28-22/h3-13H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUKOMWFVLKVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.